molecular formula C8H7N3O2 B11913476 5-Amino-1H-indazole-6-carboxylic acid

5-Amino-1H-indazole-6-carboxylic acid

Cat. No.: B11913476
M. Wt: 177.16 g/mol
InChI Key: JQCMNLYJSXZZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound. It is part of the indazole family, which is known for its diverse biological activities and medicinal applications. Indazole derivatives have been studied for their potential as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, which forms the indazole ring through consecutive formation of C–N and N–N bonds . Another approach involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .

Industrial Production Methods

Industrial production methods for this compound often utilize metal-catalyzed reactions to achieve higher yields and minimize byproducts. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in the presence of oxygen as the terminal oxidant .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Amino-1H-indazole-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Amino-1H-indazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring. Its structure allows for various substitutions that can enhance its biological properties. The compound can be synthesized through multiple pathways, often involving the functionalization of the indazole core.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, it can modulate the activity of kinases and phosphatases, which are pivotal in cell signaling and proliferation.
  • Receptor Binding : It may bind to certain receptors, influencing cellular responses. This interaction can lead to alterations in gene expression and protein synthesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value of 5.15 µM against the K562 leukemia cell line, indicating potent antiproliferative activity .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the modulation of apoptosis-related proteins such as Bcl-2 and Bax. Western blotting analyses revealed that treatment with this compound decreases Bcl-2 levels while increasing Bax expression, promoting programmed cell death .

Antimicrobial Properties

In addition to its antitumor effects, this compound has been investigated for antimicrobial activity:

  • Broad-Spectrum Activity : Preliminary studies suggest that it possesses antimicrobial properties against a range of bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure:

SubstituentBiological ActivityIC50 (µM)
NoneBaseline ActivityN/A
FluorineEnhanced Lipophilicity5.15
MethoxyIncreased Antitumor Activity3.32

This table summarizes how different substituents affect the compound's activity, showcasing the importance of structural modifications in drug design.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-amino-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

JQCMNLYJSXZZPH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.